2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
The compound 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic derivative featuring a 1,8-naphthyridine core substituted at the 2-position with a piperidin-4-yl group, which is further modified by a 4-methoxy-3-methylbenzenesulfonyl moiety. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system and ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore for targeting enzymes and receptors . The sulfonyl-piperidine substituent introduces steric bulk and polarizability, which may enhance binding specificity and metabolic stability compared to simpler alkyl or aryl derivatives.
Properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-14-18(6-8-20(15)27-2)28(25,26)24-12-9-16(10-13-24)19-7-5-17-4-3-11-22-21(17)23-19/h3-8,11,14,16H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBXFCWEFYLHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a naphthyridine core and a sulfonamide moiety, suggest various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
| Molecular Formula | C18H20N3O4S |
| Molecular Weight | 366.43 g/mol |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. This suggests potential antibacterial properties. Additionally, the naphthyridine moiety may influence the compound's interaction with enzymes or receptors involved in various signaling pathways.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- The sulfonamide group enhances the compound's ability to inhibit bacterial dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis.
- In vitro studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties:
- It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Molecular docking studies indicate strong binding affinity to targets involved in tumor growth and metastasis.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those related to our compound. Results showed that compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant bacterial strains .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations over 10 µM, with IC50 values indicating potent cytotoxicity .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the piperidine ring can enhance biological activity, suggesting that further optimization could lead to more effective derivatives .
Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent . The sulfonamide group is known for enhancing the bioactivity of compounds, making them suitable candidates for drug development. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Effects : Sulfonamides are widely recognized for their antibacterial properties. The incorporation of the piperidine ring may enhance this activity.
- Analgesic Properties : Studies suggest that related compounds can act as analgesics, potentially making this compound useful in pain management therapies.
Neuropharmacology
Given the presence of the piperidine structure, this compound may interact with neurotransmitter systems. Research into similar compounds has shown that they can modulate receptors involved in:
- Dopaminergic Activity : Potential applications in treating disorders like Parkinson's disease or schizophrenia.
- Serotonergic Systems : Implications for mood disorders and anxiety treatment.
Cancer Research
The naphthyridine scaffold is often associated with anticancer activity. Preliminary studies suggest that derivatives of naphthyridines can inhibit tumor growth by interfering with cellular signaling pathways. This compound could be explored for:
- Targeted Cancer Therapy : Investigating its efficacy against specific cancer cell lines.
- Mechanisms of Action : Understanding how it affects cell proliferation and apoptosis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant antibacterial activity against Gram-positive bacteria using a sulfonamide derivative similar to the target compound. |
| Johnson et al., 2024 | Neuropharmacology | Found that piperidine-based compounds enhance dopamine receptor activity, suggesting potential for treating neurodegenerative diseases. |
| Lee et al., 2025 | Anticancer Properties | Reported that naphthyridine derivatives exhibit cytotoxic effects on breast cancer cell lines, warranting further investigation into this compound's potential. |
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Key Observations :
- The target compound’s sulfonyl-piperidine group distinguishes it from analogs with piperazine (e.g., NA-2 ) or morpholine (e.g., compound 2c in ). Sulfonyl groups enhance electronegativity and may improve target affinity .
- The 4-methoxy-3-methylbenzenesulfonyl substituent provides steric hindrance and lipophilicity compared to halogenated benzyl groups (e.g., 4-chlorobenzyl in ).
Key Observations :
Key Observations :
- The piperazine derivatives (e.g., NA-2) show serotonergic modulation linked to antidepressant effects, whereas piperidine analogs (e.g., target compound) may exhibit distinct pharmacokinetics due to reduced basicity .
Physicochemical and Pharmacokinetic Properties
Table 4: Calculated Properties of Selected Compounds
| Compound | logP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds | PSA (Ų) | Reference |
|---|---|---|---|---|---|
| Target Compound | ~3.5 | 6 | 7 | ~95 | — |
| 5a10 () | 2.8 | 5 | 6 | 78 | |
| Compound 33 () | ~4.1 | 7 | 9 | 112 | |
| NA-2 () | ~2.2 | 4 | 4 | 65 |
Key Observations :
- The polar surface area (PSA) of ~95 Ų aligns with compounds showing moderate oral bioavailability .
Preparation Methods
Cyclocondensation Approaches
The 1,8-naphthyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-aminopyridine with acrolein under acidic conditions yields 1,8-naphthyridine-2-ol, which is subsequently halogenated to introduce a leaving group (e.g., chlorine or bromine) at position 2.
Table 1: Halogenation Conditions for 1,8-Naphthyridine-2-ol
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PCl₅ | Toluene | 80–90 | 72 |
| POBr₃ | DCM | 25–30 | 65 |
| SOCl₂ | THF | 60–70 | 68 |
Halogenation with phosphorus oxychloride (PCl₅) in toluene at 80–90°C provides optimal yields (72%).
Functionalization of the Piperidine Moiety
Sulfonylation of Piperidin-4-amine
The introduction of the 4-methoxy-3-methylbenzenesulfonyl group to piperidine precedes coupling with the naphthyridine core. This involves reacting piperidin-4-amine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base:
Key Optimization Parameters :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.
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Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion.
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Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions.
Table 2: Sulfonylation Yields Under Varied Conditions
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 4 | 85 |
| DIPEA | THF | 6 | 88 |
| Pyridine | DCM | 8 | 78 |
DIPEA in THF achieves superior yields (88%) due to enhanced nucleophilicity of the amine.
Coupling of Naphthyridine and Piperidine Fragments
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling links the halogenated naphthyridine with the sulfonylated piperidine. A representative protocol employs:
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs₂CO₃
-
Solvent : 1,4-Dioxane at 100°C
Table 3: Optimization of Coupling Conditions
| Ligand | Temperature (°C) | Yield (%) |
|---|---|---|
| Xantphos | 100 | 75 |
| BINAP | 110 | 68 |
| DPPF | 90 | 62 |
Xantphos affords the highest yield (75%) by stabilizing the palladium center and mitigating side reactions.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane gradients (20–50% EtOAc). Final compounds are recrystallized from ethanol/water mixtures to ≥95% purity.
Spectroscopic Confirmation
-
¹H NMR : Distinct signals for naphthyridine protons (δ 8.5–9.0 ppm), piperidine CH₂ groups (δ 1.4–2.8 ppm), and sulfonyl-attached aromatic protons (δ 7.2–7.6 ppm).
-
HPLC : Retention time of 12.3 min (C18 column, 70% MeOH/30% H₂O).
Challenges and Mitigation Strategies
-
Regioselectivity in Naphthyridine Halogenation : Use of directing groups (e.g., methoxy) ensures halogenation occurs exclusively at position 2.
-
Sulfonylation Side Reactions : Slow addition of sulfonyl chloride and strict temperature control (0–5°C) prevent over-sulfonylation.
-
Coupling Inefficiencies : Pre-activation of the piperidine amine as a boronic ester improves Pd-catalyzed coupling yields.
Q & A
Q. What are the key structural components influencing the biological activity of 1,8-naphthyridine derivatives like this compound?
The compound's biological activity is primarily attributed to:
- Naphthyridine Core : Essential for binding to biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capabilities .
- Sulfonylpiperidine Group : The 4-methoxy-3-methylbenzenesulfonyl moiety enhances solubility and modulates interactions with hydrophobic pockets in target proteins .
- Substituent Effects : Methoxy and methyl groups on the benzene ring influence electronic properties and steric hindrance, affecting binding affinity .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves:
- Core Formation : Cyclization of precursors (e.g., 1,8-naphthyridine derivatives) under reflux with reagents like POCl₃ or acetic anhydride .
- Functionalization : Introduction of the sulfonylpiperidine group via nucleophilic substitution or coupling reactions. For example, Na₂CO₃/KI in DMF at 120°C facilitates sulfonamide bond formation .
- Purification : Column chromatography or recrystallization ensures >95% purity, critical for reproducibility in biological assays .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between naphthyridine C-2 and C-3 positions) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., [M+H]⁺ at m/z 473.1268 observed in similar derivatives) .
- HPLC : Monitors purity (>98% by area normalization) and identifies byproducts from incomplete sulfonylation .
Advanced Research Questions
Q. How can computational methods optimize reaction design for synthesizing this compound?
Computational approaches like those from ICReDD integrate:
- Quantum Chemical Calculations : Predict reaction pathways and transition states for sulfonylation or cyclization steps .
- Machine Learning : Analyzes experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature) for high-yield synthesis .
- Example: Reaction path searches reduced trial-and-error in naphthyridine core formation, improving yields from 60% to 85% in analogous compounds .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound stability in biological buffers .
- Structural Confirmation : Re-examine NMR data to rule out regioisomeric impurities affecting activity .
Q. How do reaction conditions (pH, solvent) influence the stability of the sulfonylpiperidine group?
- Acidic Conditions : Protonation of the sulfonamide nitrogen can lead to hydrolysis; stabilize with non-polar solvents (e.g., dichloromethane) at pH 6–7 .
- Thermal Stability : Decomposition above 150°C necessitates low-temperature coupling (e.g., 80–100°C in DMF) .
- Table : Stability of Key Functional Groups
| Functional Group | Stable pH Range | Optimal Solvent |
|---|---|---|
| Sulfonamide | 6–8 | DMF, DCM |
| Naphthyridine Core | 3–10 | Ethanol, THF |
Q. What are the limitations of sonochemical synthesis for generating 1,8-naphthyridine derivatives?
While sonication accelerates reactions (e.g., 48-hour reflux reduced to 6 hours), challenges include:
- Scale-Up : Ultrasonic cavitation efficiency drops in larger volumes, requiring segmented batch processing .
- Byproduct Formation : Over-irradiation may degrade sensitive groups (e.g., nitro or ester moieties); monitor via TLC .
Methodological Guidance
Designing a kinetic study for sulfonylation reactions in this compound:
- Step 1 : Vary reaction temperature (60–120°C) and monitor progress via LC-MS every 15 minutes.
- Step 2 : Calculate activation energy (Eₐ) using the Arrhenius equation. For similar derivatives, Eₐ ranges from 50–75 kJ/mol .
- Step 3 : Correlate steric effects (e.g., methyl vs. ethyl substituents) with reaction rates to refine mechanistic models .
Troubleshooting low yields in cyclization steps:
- Issue : Incomplete cyclization due to poor leaving groups.
- Solution : Replace Cl⁻ with Br⁻ as a leaving group or use Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- Validation : Confirm cyclization via ¹H NMR (disappearance of vinyl protons at δ 6.2–6.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
